

A Comparative Guide to the Bioequivalence of Norfloxacin Formulations

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioequivalence of different oral formulations of **norfloxacin**, a fluoroquinolone antibiotic. The data presented is compiled from multiple clinical studies to assist researchers and drug development professionals in understanding the key pharmacokinetic parameters that determine bioequivalence.

Comparative Pharmacokinetic Data

The bioequivalence of different **norfloxacin** formulations is primarily assessed by comparing their key pharmacokinetic parameters. The following tables summarize data from various studies, providing a comparative overview of the performance of different 400 mg **norfloxacin** tablet formulations.

Table 1: Pharmacokinetic Parameters of **Norfloxacin** Formulations from a Comparative Bioavailability Study[1]



Formulation	Cmax (µg/mL)	Tmax (hours)	AUC (0-12hr) (μg/mL/hour)	t1/2 (hours)
Preparation A (Torrent)	1.60 - 2.87	2.00 ± 0.74	12.70 ± 3.2	9.25 ± 5.10
Preparation B (Merck Sharp and Dohme)	1.18 - 2.28	1.70 ± 0.49	14.80 ± 2.80	12.05 ± 1.05

Table 2: Bioequivalence Study of Two Norfloxacin Formulations[2][3]

Formulation	Cmax (µg/mL)	Tmax (hours)	AUC (0-t) (μg.h/mL)	AUC (0-∞) (μg.h/mL)	t1/2 (hours)
Uroxin (Test)	Not specified	Not specified	Not specified	Not specified	Not specified
Noroxin (Reference)	Not specified	Not specified	Not specified	Not specified	Not specified
Conclusion	The 90% confidence interval for the test/reference ratio of Cmax, AUC(0-t), and AUC(0-∞) were within the bioequivalenc e acceptance range of 80-125%.[2][3]				

Table 3: Bioequivalence Study of Oranor® and Noroxin®[4]



Formulation	Cmax (µg/mL)	Tmax (hours)	AUC (0-t)	AUC (0-∞)	t1/2 (hours)
Oranor® (Test)	Not specified	~1.5	Not specified	Not specified	~6.51
Noroxin® (Reference)	Not specified	~1.5	Not specified	Not specified	~6.51
Conclusion	No statistically significant differences were found between the pharmacokin etic parameters of the two products.[4]				

Table 4: Comparative Bioavailability Based on Blood and Urine Data[5][6][7]

Formulation	Relative Bioavailability (based on AUC and urinary excretion)
Developed Product (M)	>85% (relative to Noroxin®)
Local Product (L)	>85% (relative to Noroxin®)
Conclusion	While relative bioavailability was high, bioequivalence could not be established among the three tested products based on 90% confidence intervals.[5][6]

Experimental Protocols

The assessment of bioequivalence for **norfloxacin** formulations typically follows a standardized experimental protocol. The methodologies outlined below are based on common



practices reported in the cited studies.

Study Design

A common study design for bioequivalence assessment is a single-dose, two-sequence, crossover randomized trial.[2][3][4]

- Participants: Healthy adult volunteers are recruited for these studies.[1][2][4][6]
- Dosing: A single oral dose of the test and reference norfloxacin formulations (commonly 400 mg) is administered to the subjects.[1][2][6]
- Washout Period: A washout period of at least one week is maintained between the two
 treatment phases to ensure complete elimination of the drug from the body.[2][3][4]
- Fasting Conditions: The drug is typically administered after an overnight fast to minimize variability in absorption.[2][4]

Blood Sampling and Analysis

- Sample Collection: Serial blood samples are collected from the subjects over a specified period, often up to 24 hours post-dose.[2][4][6]
- Sample Processing: Plasma is separated from the blood samples by centrifugation.[1][4]
- Analytical Method: The concentration of norfloxacin in the plasma samples is determined using a validated high-performance liquid chromatography (HPLC) method.[1][2][6]

Pharmacokinetic Analysis

From the plasma concentration-time data, the following key pharmacokinetic parameters are calculated:

- Cmax: Maximum plasma concentration of the drug.
- Tmax: Time to reach the maximum plasma concentration.
- AUC (Area Under the Curve): A measure of the total drug exposure over time. This is often calculated as AUC from time zero to the last measurable concentration (AUC(0-t)) and AUC



from time zero to infinity (AUC(0-∞)).

• t1/2: The elimination half-life of the drug.

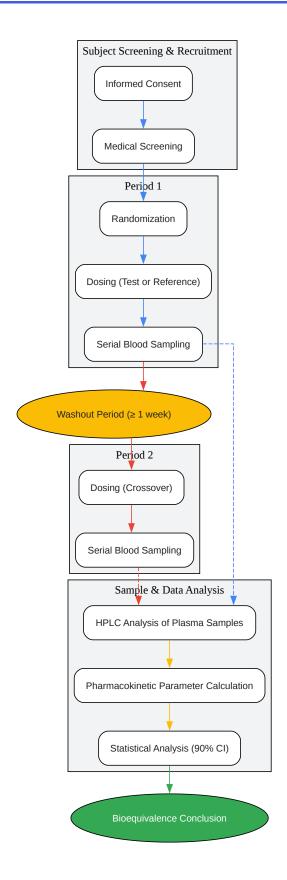
Statistical Analysis

The bioequivalence between the test and reference formulations is determined by statistical comparison of the pharmacokinetic parameters. The 90% confidence intervals for the ratio of the geometric means of Cmax, AUC(0-t), and AUC(0-∞) for the test and reference products must fall within the acceptance range of 80% to 125%.[2][3]

Experimental Workflow

The following diagram illustrates the typical workflow of a bioequivalence study for **norfloxacin** formulations.





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Caption: Workflow of a typical two-way crossover bioequivalence study.



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